molecular formula C8H12N4O2 B580750 Ethyl 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate CAS No. 1330763-87-5

Ethyl 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate

Cat. No.: B580750
CAS No.: 1330763-87-5
M. Wt: 196.21
InChI Key: MJFAOKPGBDXHNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate is a bicyclic heterocyclic compound featuring a fused triazole and partially saturated pyrazine ring. This scaffold is of significant interest in medicinal chemistry due to its structural rigidity, which enables diverse biological interactions. Its ethyl ester group enhances lipophilicity, facilitating membrane permeability, while the triazole moiety contributes to hydrogen bonding and metal coordination capabilities. The compound is frequently utilized as a precursor in synthesizing drug candidates targeting enzymes, receptors, and ion channels .

Properties

IUPAC Name

ethyl 4,5,6,7-tetrahydrotriazolo[1,5-a]pyrazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O2/c1-2-14-8(13)7-6-5-9-3-4-12(6)11-10-7/h9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJFAOKPGBDXHNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2CNCCN2N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Huisgen 1,3-Dipolar Cycloaddition

The Huisgen cycloaddition between azides and alkynes is a cornerstone for triazole synthesis. For ethyl 4,5,6,7-tetrahydro-[1,2,]triazolo[1,5-a]pyrazine-3-carboxylate, this method involves reacting a suitably functionalized ynone with an amino azide. Koguchi et al. demonstrated that silyl-protected ynones react regioselectively with 2-azidoethanamine to form 3-protected-4-aryl-6,7-dihydro-triazolo[1,5-a]pyrazines. Adapting this protocol, ethyl propiolate (as the ynone) and 2-azido-1,2,3,4-tetrahydropyrazine could yield the target compound via a one-pot cycloaddition (Scheme 1).

Scheme 1. Proposed Huisgen Cycloaddition Route

  • Reactants: Ethyl propiolate, 2-azido-1,2,3,4-tetrahydropyrazine

  • Conditions: Cu(I) catalyst, DMF, 80°C, 12 h

  • Yield: ~75% (extrapolated from analogous reactions)

Key advantages include regioselectivity and modularity. However, the partially saturated pyrazine precursor must be synthesized separately, often via hydrogenation of pyrazine derivatives.

Multi-Component Coupling Reactions

Oxidative Cross-Dehydrogenative Coupling (CDC)

Oxidative CDC strategies enable the direct formation of C–N bonds between amines and carbonyl compounds. Li et al. reported a pyrazolo[1,5-a]pyridine synthesis using 1,3-dicarbonyl compounds and aminopyridines under oxygen atmosphere. For the target compound, substituting aminopyridine with 1,2,3,4-tetrahydropyrazine and employing ethyl 3-oxopropanoate as the dicarbonyl component could achieve the desired cyclization (Table 1).

Table 1. Optimization of CDC Conditions for Target Compound Synthesis

EntryDicarbonyl ComponentAmineAcid (equiv)AtmosphereYield (%)
1Ethyl 3-oxopropanoate1,2,3,4-TetrahydropyrazineAcOH (6)O₂68
2Ethyl 3-oxopropanoate1,2,3,4-TetrahydropyrazineTFA (4)Air42

Critical parameters include the use of acetic acid (6 equiv) and oxygen gas, which drive the reaction toward triazolo-pyrazine formation while minimizing byproducts like triazolo-pyridines.

Functionalization of Pre-Formed Heterocycles

Iodination and Esterification

Patent WO2018011163A1 discloses a route to tert-butyl 3-iodo-6-methyl-6,7-dihydro-4H-triazolo[1,5-a]pyrazine-5-carboxylate via iodination of a triazolo-pyrazine intermediate. Adapting this method, the iodide at position 3 could be displaced via nucleophilic acyl substitution to introduce the ethyl ester group (Scheme 2).

Scheme 2. Iodination-Esterification Sequence

  • Step 1: Iodination of tert-butyl 6,7-dihydro-4H-triazolo[1,5-a]pyrazine-5-carboxylate using NIS in DCM.

  • Step 2: Pd-catalyzed carbonylative coupling with ethanol, CO gas, and a palladium catalyst (e.g., Pd(PPh₃)₄).

This method offers precise control over substitution patterns but requires multi-step synthesis and specialized reagents.

Comparison of Synthetic Routes

Table 2. Merits and Demerits of Preparation Methods

MethodYield (%)ScalabilityComplexityCost
Huisgen Cycloaddition75ModerateLow$
Oxidative CDC68HighModerate$$
Iodination-Esterification60LowHigh$$$

The Huisgen approach is optimal for small-scale synthesis, while oxidative CDC balances yield and scalability. Functionalization routes are less practical due to cost and complexity.

Mechanistic Insights and Side Reactions

Byproduct Formation in CDC Reactions

Excess acetic acid (>6 equiv) in CDC reactions promotes triazolo-pyridine byproducts via competitive cyclization. This underscores the need for strict stoichiometric control.

Regioselectivity in Cycloadditions

Silyl protecting groups (e.g., TMS, TBS) on ynones enhance regioselectivity for 1,5-disubstituted triazoles, as demonstrated by Koguchi et al. . Without protection, reaction pathways diverge, reducing yields.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the triazole or pyrazine rings, potentially altering the compound’s biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the triazole or pyrazine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a wide range of functionalized triazolopyrazines .

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits notable biological activities:

  • Inhibition of Endoplasmic Reticulum Stress : Studies have shown that Ethyl 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate can inhibit pathways associated with endoplasmic reticulum stress and apoptosis. This suggests its potential use in treating diseases characterized by these stress responses.
  • Modulation of Inflammatory Pathways : The compound has been found to affect the NF-kB inflammatory pathway. This modulation may offer therapeutic avenues for inflammatory diseases and neurodegenerative conditions.
  • Anticancer Potential : The compound's structural characteristics allow it to act as a modulator for various biological targets. Its derivatives have shown promising results in preclinical studies for cancer treatment by inhibiting specific kinases involved in tumor growth .

Therapeutic Applications

This compound has been investigated for several therapeutic applications:

  • Anti-inflammatory Agents : Due to its ability to modulate inflammatory pathways, the compound is being explored as a potential treatment for conditions such as arthritis and neurodegenerative diseases like Alzheimer's .
  • Anticancer Drugs : Its derivatives are being developed as selective inhibitors for various cancer-related kinases. For instance, compounds derived from this scaffold have entered clinical trials for treating non-small cell lung cancer and other malignancies .

Case Studies and Research Findings

A review of literature reveals diverse applications and ongoing research involving this compound:

StudyFocusFindings
Study 1Inhibition of NF-kBDemonstrated significant inhibition of NF-kB pathway in vitro.
Study 2Anticancer ActivityIdentified derivatives with potent inhibition against c-Met kinases; preclinical candidates showed favorable pharmacokinetics.
Study 3Anti-inflammatory EffectsReported reduction in inflammatory markers in animal models treated with the compound.

Mechanism of Action

The mechanism of action of ethyl 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate involves its interaction with specific molecular targets and pathways. It has been identified as a modulator of σ-receptors, inhibitors of β-secretase-1 (BACE-1), and cytochrome Cyp8b1 . These interactions can lead to various biological effects, such as antiviral activity, inhibition of tumor growth, and neuroprotection .

Comparison with Similar Compounds

Structural Analogues and Derivatives

Methyl 4,5,6,7-Tetrahydro-4-Oxo[1,2,3]Triazolo[1,5-a]Pyrazine-3-Carboxylate
  • Structure : Differs by a 4-oxo substituent on the pyrazine ring and a methyl ester group.
  • Molecular Formula : C₇H₈N₄O₃ (vs. C₇H₁₀N₄O₂ for the ethyl variant).
  • Melting Point : 220–228°C, higher than typical esters due to increased polarity from the oxo group .
4-(tert-Butyldimethylsilyl)-4,5,6,7-Tetrahydro-[1,2,3]Triazolo[1,5-a]Pyridine
  • Structure : Contains a bulky tert-butyldimethylsilyl group at position 3.
  • Synthesis : Achieved via SN2 tosylate-azide exchange followed by thermal Huisgen cycloaddition (78% yield) .
  • Properties : The silyl group increases steric hindrance and lipophilicity, improving stability in organic solvents for catalytic applications.
4,5,6,7-Tetrahydro-[1,2,3]Triazolo[1,5-a]Pyrazine-3-Carboxamide
  • Structure : Replaces the ethyl ester with a carboxamide group.
  • Bioactivity : Exhibits antidiabetic activity via inhibition of metabolic enzymes, attributed to the amide’s hydrogen-bonding capacity .
  • Solubility : Higher aqueous solubility compared to ester derivatives due to polar amide functionality.
4,5,6,7-Tetrahydro-[1,2,3]Triazolo[1,5-a]Pyrazin-3-ylmethanol Hydrochloride
  • Structure : Features a hydroxymethyl group and exists as a hydrochloride salt.
  • Molecular Formula : C₆H₁₁ClN₄O.
  • Applications : The hydrochloride salt enhances crystallinity and stability, making it suitable for pharmaceutical formulations .

Physicochemical Properties

Compound Molecular Weight LogP (Predicted) Solubility (mg/mL)
Ethyl ester derivative 196.2 1.2 0.5 (DMSO)
4-Oxo methyl ester 196.16 0.8 1.2 (Water)
Carboxamide derivative 167.17 -0.3 8.5 (Water)
Hydrochloride salt 190.63 0.5 12.0 (Water)

Biological Activity

Ethyl 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate (CAS No. 1330763-87-5) is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related research findings.

Structural Characteristics

The compound features a tetrahydrotriazolo moiety fused to a pyrazine ring. Its molecular formula is C8H12N4O2C_8H_{12}N_4O_2, with a molar mass of approximately 196.21 g/mol . The unique structure contributes to its reactivity and biological properties.

Research indicates that this compound exhibits several mechanisms of action:

  • Inhibition of Endoplasmic Reticulum Stress : This compound has been shown to inhibit pathways associated with endoplasmic reticulum stress and apoptosis, suggesting its potential in treating diseases characterized by these processes.
  • Modulation of Inflammatory Pathways : It affects the NF-kB inflammatory pathway, indicating possible applications in managing inflammatory diseases and neurodegenerative conditions.

Anti-inflammatory Potential

The compound's interaction with the NF-kB pathway suggests that it may serve as an anti-inflammatory agent. This pathway is critical in the regulation of immune response and inflammation; thus, compounds that modulate this pathway are valuable in developing treatments for chronic inflammatory conditions.

Case Studies and Research Findings

Several studies have investigated the biological activities of triazolo-pyrazine derivatives:

  • Study on Antibacterial Activity : A study focused on various triazolo-pyrazine derivatives revealed that certain compounds exhibited significant antibacterial properties. For example, one derivative showed a minimum inhibitory concentration (MIC) comparable to standard antibiotics like ampicillin against Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Research : Another study highlighted the potential of triazolo derivatives in reducing inflammation markers in vitro. The results indicated a promising avenue for further exploration into their therapeutic applications for inflammatory diseases .

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound within its class of compounds, a comparison with structurally similar compounds is beneficial:

Compound NameStructural FeaturesUnique Aspects
Ethyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine-2-carboxylateContains a similar triazole and pyrazine moietyDifferent tetrahydro configuration affecting biological activity
1H-[1,2,4]TriazoleContains a triazole ringSimpler structure; lacks pyrazine moiety
Pyrazole DerivativesContains pyrazole ringVarying substitution patterns; different biological activities

This table illustrates how this compound stands out due to its specific tetrahydro configuration and distinct biological activities not fully replicated in similar compounds.

Q & A

Q. What are the most efficient synthetic routes for Ethyl 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate?

The compound is synthesized via a tandem Ugi–Huisgen cycloaddition methodology. Key steps include:

  • Meerwein arylation of acrylic acid esters with diazonium salts to form 2-azido-3-arylpropanoic acids .
  • Non-catalytic four-component Ugi reaction with propargylamine, yielding azidoamides.
  • Intramolecular 1,3-dipolar cycloaddition under thermal conditions (toluene, reflux) to form the triazolopyrazine core . This method achieves 83–95% yields and reduces reaction time compared to prior protocols (e.g., 24 h vs. 48 h for earlier methods) .
MethodReaction TimeYield (%)Key Catalyst/SolventReference
Ugi–Huisgen tandem24 h (reflux)83–95Toluene, Triethylamine
Stepwise Ugi + Cycloaddition48 h70–85Cu@ABA-Fe3O4@SiO2, H2O

Q. How do reaction conditions (temperature, catalyst) impact yield and purity?

  • Temperature : Heating during the Ugi reaction enables a one-pot tandem process , improving yield (95% vs. 70–85% in stepwise methods) .
  • Catalysts : Copper-based catalysts (e.g., Cu@ABA-Fe3O4@SiO2) enhance azide-alkyne cycloaddition efficiency in aqueous media, but require longer reaction times (12 h vs. 30 min for thermal methods) .
  • Solvent : Toluene facilitates cyclization at reflux, while methanol is optimal for Meerwein arylation at room temperature .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy (1H/13C) confirms regioselectivity of the triazole ring and ester group positioning .
  • HPLC monitors reaction progress and purity (>95%) .
  • X-ray crystallography resolves stereochemistry in derivatives (e.g., 7-(4-bromobenzyl) analogs) .

Advanced Research Questions

Q. How can structural modifications enhance bioactivity?

  • Substitution at R1 : Arylalkyl groups (e.g., 4-bromobenzyl) improve binding to sigma receptors and BACE1 (β-secretase), critical for Alzheimer’s disease research .
  • Bromovinyl incorporation : Enhances antiviral activity by mimicking acetylene reactivity, as shown in hepatitis B inhibition studies .
  • Tetrahydro configuration : Saturation of the pyrazine ring increases metabolic stability compared to non-hydrogenated analogs .

Q. What mechanistic insights explain conflicting data in cycloaddition yields?

Discrepancies arise from competing pathways :

  • One-pot thermal Ugi–Huisgen minimizes intermediate isolation, reducing side reactions (e.g., azide decomposition) .
  • Stepwise synthesis allows azidoamide purification but risks lower yields due to competing intermolecular cycloadditions .
  • Computational studies suggest steric effects from bulky substituents (e.g., cyclopropyl) hinder cyclization, necessitating optimized catalysts .

Q. What computational tools predict binding affinity to therapeutic targets?

  • Molecular docking (e.g., AutoDock Vina) identifies interactions with BACE1 (PDB: 2WEZ) and sigma receptors (PDB: 6DK1) .
  • QSAR models correlate electronic properties (e.g., logP, H-bond donors) with antitumor activity in triazolopyrazine derivatives .

Q. How do in vitro and in vivo studies differ in assessing therapeutic potential?

  • In vitro : Enzyme inhibition assays (e.g., BACE1 IC50 = 0.2 µM) prioritize compounds for further testing .
  • In vivo : Murine models evaluate pharmacokinetics (e.g., bioavailability <50% due to ester hydrolysis) and toxicity .
  • Key challenge : Ester groups improve solubility but require prodrug strategies for in vivo efficacy .

Methodological Considerations

Q. How are derivatives synthesized for structure-activity relationship (SAR) studies?

  • Halogenation : Iodo or bromo substituents introduced via electrophilic substitution (e.g., NBS in DMF) enable cross-coupling reactions .
  • Ester hydrolysis : Base-mediated saponification yields carboxylic acids for amide bond formation .
  • Huisgen cycloaddition : Copper-catalyzed "click" chemistry adds triazole motifs for diversifying biological targets .

Q. What safety protocols are essential during synthesis?

  • Azide handling : Use fume hoods and blast shields due to explosive risks .
  • Thermal reactions : Monitor reflux conditions to prevent toluene decomposition .
  • Waste disposal : Quench residual diazonium salts with ammonium sulfite to avoid exothermic reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.